Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
Description
Historical Development and Early Syntheses of Pyrrolo[1,2-c]pyrimidines
More recent synthetic strategies have focused on improving efficiency and versatility. An improved synthesis of the parent pyrrolo[1,2-c]pyrimidine (B3350400) system involves the condensation of substituted pyrrole-2-carboxaldehydes with TosMIC, followed by a desulfonylation step. acs.org Other methods include the 1,3-dipolar cycloaddition reaction of pyrimidinium N-ylides, which can be generated in situ. nih.govbeilstein-journals.org For instance, steric hindrance in 4-(2-pyridyl)pyrimidine directs reactions to form pyrimidinium N-ylides, which subsequently lead to pyrrolo[1,2-c]pyrimidines. nih.govbeilstein-journals.orgresearchgate.net Flow synthesis has also been employed to produce these scaffolds, offering a telescoped process for increased efficiency. researchgate.net
Significance of Fused Pyrrolopyrimidine Scaffolds in Medicinal and Material Sciences
Fused pyrrolopyrimidine scaffolds are recognized as "privileged structures" in drug design, appearing in numerous clinical drugs and compounds with a wide range of pharmacological activities. nih.govresearchgate.net These activities include antitumor, anti-inflammatory, antibacterial, and anti-neurodegenerative properties. nih.govresearchgate.net
Different isomers of pyrrolopyrimidines have been investigated for various therapeutic targets:
Pyrrolo[2,3-d]pyrimidines: This isomer, also known as 7-deazapurine, is a core component of many kinase inhibitors used in oncology. mdpi.comnih.gov Derivatives have been developed as inhibitors for targets like EGFR, JAK1, JAK2, and CDK4/6, showing promise in treating non-small cell lung cancer and other malignancies. nih.govnih.govresearchgate.net They have also been explored for their anti-inflammatory and antioxidant properties. nih.gov
Pyrrolo[3,2-d]pyrimidines: These compounds have been synthesized and evaluated as potent inhibitors of purine (B94841) nucleoside phosphorylase. nih.gov
Pyrrolo[1,2-c]pyrimidines: While some derivatives have been synthesized and evaluated for immunostimulating properties, many showed cytotoxicity. documentsdelivered.com This scaffold has also been investigated for its potential in developing new materials, with some derivatives being characterized electrochemically for use in modified electrodes. researchgate.net
The table below summarizes some of the biological targets and applications of different pyrrolopyrimidine scaffolds.
| Scaffold Isomer | Biological Target/Application | Reference |
| Pyrrolo[2,3-d]pyrimidine | Kinase inhibitors (EGFR, JAK, etc.), Antitumor, Anti-inflammatory | nih.govmdpi.comnih.govnih.govnih.gov |
| Pyrrolo[3,2-d]pyrimidine | Purine nucleoside phosphorylase inhibitors | nih.gov |
| Pyrrolo[1,2-c]pyrimidine | Potential immunomodulators, Materials for modified electrodes | researchgate.netdocumentsdelivered.com |
Overview of Pyrrolo[1,2-c]pyrimidine Isomers and Structural Distinctions
The broader family of pyrrolopyrimidines includes several structural isomers, with the distinction arising from the point of fusion between the pyrrole (B145914) and pyrimidine (B1678525) rings. acs.orgbenthamdirect.com The most commonly studied isomers are pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidines. acs.org The pyrrolo[1,2-c]pyrimidine isomer is distinct in its bridgehead nitrogen atom, which is shared between the two rings. This structural feature influences the molecule's electronics, reactivity, and three-dimensional shape.
The key isomers and their general structures are outlined below:
| Isomer Name | Description |
| Pyrrolo[2,3-d]pyrimidine | Fused along the 'd' face of the pyrimidine ring. Known as 7-deazapurine. |
| Pyrrolo[3,2-d]pyrimidine | Fused along the 'd' face of the pyrimidine ring. Known as 9-deazapurine. |
| Pyrrolo[1,2-c]pyrimidine | Fused along the 'c' face of the pyrimidine ring with a bridgehead nitrogen. |
| Pyrrolo[1,2-a]pyrimidine (B7980946) | Fused along the 'a' face of the pyrimidine ring with a bridgehead nitrogen. |
The fusion pattern significantly impacts the chemical properties and biological activities of these compounds. For example, pyrrolo[2,3-d]pyrimidines are often explored as analogues of purines in medicinal chemistry. mdpi.com The pyrrolo[1,2-c]pyrimidine system, with its unique electronic distribution, offers different opportunities for chemical modification and biological interaction.
Defining the Research Context of Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde
This compound is a specific derivative within the pyrrolo[1,2-c]pyrimidine family. The presence of the aldehyde group at the 7-position makes it a valuable synthetic intermediate. Aldehyde functionalities are versatile handles for a variety of chemical transformations, including but not limited to:
Reductive amination: To introduce amine-containing side chains.
Wittig and related olefination reactions: To form carbon-carbon double bonds.
Oxidation: To form the corresponding carboxylic acid.
Reduction: To form the corresponding alcohol.
Condensation reactions: With various nucleophiles to build more complex heterocyclic systems.
The research context for this compound is primarily as a building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and material science. Its parent compound, pyrrole-2-carboxaldehyde, is a known precursor in the synthesis of the pyrrolo[1,2-c]pyrimidine core. researchgate.net Therefore, the introduction of the aldehyde at the 7-position of the pre-formed heterocyclic system provides a strategic site for further diversification and the creation of compound libraries for biological screening or material property investigation. While specific studies focusing solely on the biological activity of this compound are not prominent in the reviewed literature, its importance lies in its potential as a precursor to novel functionalized pyrrolo[1,2-c]pyrimidines.
Structure
3D Structure
Properties
IUPAC Name |
pyrrolo[1,2-c]pyrimidine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-2-1-7-3-4-9-6-10(7)8/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPIBFCBPPCFBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441972 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
251102-31-5 | |
| Record name | Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80441972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Pyrrolo 1,2 C Pyrimidine 7 Carboxaldehyde and Its Analogs
Precursor-Based Synthetic Strategies
These methods rely on the chemical modification and ring closure of carefully chosen pyrrole-based starting materials. The inherent reactivity of the pyrrole (B145914) ring and its substituents is harnessed to build the adjoining pyrimidine (B1678525) ring.
A key strategy for synthesizing the pyrrolo[1,2-c]pyrimidine (B3350400) skeleton involves the use of pyrrole-2-carbaldehydes as foundational precursors. nih.govlookchem.com These aldehydes possess the necessary electrophilic carbon atom which, following initial reaction with a suitable nucleophile, can participate in a cyclization to form the pyrimidine ring. One notable example is the reaction of pyrrole-2-carboxaldehydes with methyl isocyanoacetate, which directly leads to the formation of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters. lookchem.com This transformation highlights the utility of the aldehyde group in facilitating the annulation of the second heterocyclic ring.
Cyclocondensation reactions provide a direct and efficient route to the pyrrolo[1,2-c]pyrimidine framework. A prominent example is the condensation of pyrrole-2-carboxaldehydes with methyl isocyanoacetate (1) in a tetrahydrofuran (B95107) (THF) solution. lookchem.com This reaction is effectively catalyzed by the non-nucleophilic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), yielding methyl pyrrolo[1,2-c]pyrimidine-3-carboxylates (4). lookchem.com The reaction mechanism is proposed to proceed through an initial condensation followed by an intramolecular cyclization. lookchem.com
Recent advancements have demonstrated that the synthesis of key reagents like ethyl isocyanoacetate can be achieved using continuous flow processes, which can then be telescoped into subsequent reactions to produce pyrrolo-[1,2-c]pyrimidines. rsc.orgnih.gov This approach offers advantages in terms of safety, efficiency, and scalability. rsc.org
Table 1: Synthesis of Methyl Pyrrolo[1,2-c]pyrimidine-3-carboxylates (4) via Cyclocondensation lookchem.com This table is based on data from a study on the reaction of various pyrrole-2-carboxaldehydes (2) with methyl isocyanoacetate (1).
Advanced Cyclization Approaches
Modern synthetic organic chemistry has introduced more sophisticated methods for constructing complex heterocyclic systems. These advanced approaches, including oxidative annulations, multi-component reactions, and cycloadditions, offer novel and efficient pathways to fused pyrrolo[1,2-c]pyrimidines.
Oxidative annulation represents a powerful strategy for ring formation, often proceeding through C-H bond activation. Iodine-mediated multicomponent reactions have been reported for the synthesis of pyrimidine-tethered, fused pyrrole systems. rsc.org This type of reaction typically involves a metal-free C-H oxidation followed by a multicomponent cyclization, which forms multiple new bonds in a single operation. rsc.org Although demonstrated for related structures, this principle can be applied to the formation of the pyrimidine ring in pyrrolo[1,2-c]pyrimidine systems, where an appropriate pyrrole precursor undergoes oxidation and subsequent annulation to build the fused heterocyclic product.
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and saving time. A simple, rapid, and environmentally friendly one-pot, three-component synthesis of pyrrolo[1,2-c]pyrimidine derivatives has been developed using microwave irradiation. nih.gov This method involves the reaction of various substituted pyrimidines, 2-bromoacetophenones, and electron-deficient alkynes in 1,2-epoxybutane, which serves as both the solvent and an acid scavenger. nih.gov Another multicomponent approach involves reacting 4-(pyridyl)pyrimidine isomers, bromoacetophenones, and activated alkynes to generate the target heterocycles. nih.gov
Table 2: Representative Multi-Component Synthesis of Pyrrolo[1,2-c]pyrimidines nih.gov This table summarizes the reactants and yields for a microwave-assisted three-component synthesis.
The 1,3-dipolar cycloaddition reaction is a powerful tool for constructing five-membered rings. In the context of pyrrolo[1,2-c]pyrimidines, the synthesis involves the reaction of pyrimidinium N-ylides, which act as azomethine ylide 1,3-dipoles, with various dipolarophiles, typically activated alkynes. nih.gov The ylides are generated in situ from the corresponding pyrimidinium salts, which are formed by the quaternization of a pyrimidine derivative. nih.gov For instance, starting with 4-(2-pyridyl)pyrimidine, quaternization occurs at a pyrimidine nitrogen, leading to a pyrimidinium bromide. nih.gov Subsequent deprotonation generates the pyrimidinium N-ylide, which reacts with alkynes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to yield the pyrrolo[1,2-c]pyrimidine core with moderate to good yields. nih.gov This reaction exhibits high regioselectivity, with no formation of the isomeric pyrrolo[1,2-a]pyrimidine (B7980946) being observed in these cases. nih.gov
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,2-epoxybutane |
| 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) |
| 2-bromo-1-(4-chlorophenyl)ethanone |
| 2-bromo-1-(4-nitrophenyl)ethanone |
| 2-bromo-1-phenylethanone |
| 2-bromoacetophenones |
| 4-(2-pyridyl)pyrimidine |
| 4-methylpyrimidine |
| Dimethyl acetylenedicarboxylate (DMAD) |
| Ethyl isocyanoacetate |
| Methyl isocyanoacetate |
| p-Anisyl |
| p-Tolyl |
| Phenyl |
| Pyrrole-2-carbaldehydes |
| Pyrrole-2-carboxaldehydes |
| Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters |
| Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde |
| Pyrrolo[1,2-c]pyrimidines |
| Tetrahydrofuran (THF) |
Functionalization and Derivatization of the Pyrrolo[1,2-c]pyrimidine Core
The modification of the pyrrolo[1,2-c]pyrimidine scaffold is a key aspect of developing new derivatives with tailored properties. This includes the introduction of specific functional groups and various substituents.
Introduction of Carboxaldehyde Functionality
The Vilsmeier-Haack reaction is a prominent method for introducing a carboxaldehyde group onto electron-rich aromatic rings, including the pyrrolo[1,2-c]pyrimidine system. organic-chemistry.orgrsc.org This reaction typically utilizes a Vilsmeier reagent, formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgchemtube3d.com The electrophilic nature of the Vilsmeier reagent allows for the formylation of the pyrrole ring within the fused heterocyclic system. organic-chemistry.orgchemtube3d.com
For instance, the formylation of 5-methyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine under Vilsmeier-Haack conditions results in the corresponding 6-ylcarbaldehyde derivative. researchgate.net Similarly, this method has been successfully applied to formylate various other heterocyclic compounds, demonstrating its versatility. rsc.orgmdpi.com The reaction proceeds through the formation of an iminium cation, followed by nucleophilic attack by the aromatic ring and subsequent hydrolysis to yield the aldehyde. chemtube3d.com
In some cases, the reaction of pyrrole-2-carboxaldehydes with methyl isocyanoacetate can lead to the formation of pyrrolo[1,2-c]pyrimidine-3-carboxylic acid esters, which can be further modified. lookchem.com
Strategies for Substituent Incorporation
The pyrrolo[1,2-c]pyrimidine core can be decorated with a variety of substituents, such as halogens and aryl groups, to modulate its electronic and steric properties.
Halogenation: Halogen atoms can be introduced onto the pyrrolo[1,2-c]pyrimidine scaffold through electrophilic aromatic substitution reactions. researchgate.net For example, N-halosuccinimides are effective reagents for the halogenation of tricyclic pyrrolo[2,3-d]pyrimidine systems. mdpi.com
Aryl Groups: The incorporation of aryl groups is often achieved through cross-coupling reactions. For instance, the synthesis of 3-pyridylpyrrolo[1,2-c]pyrimidine has been reported. beilstein-journals.org The introduction of aryl substituents can significantly influence the biological activity of the resulting compounds. nih.gov
The synthesis of various substituted pyrrolo[1,2-c]pyrimidines often starts from appropriately substituted precursors. For example, the reaction of 4-(2-pyridyl)pyrimidine can lead to the formation of pyrrolo[1,2-c]pyrimidines due to steric hindrance directing the reaction pathway. researchgate.netbeilstein-journals.org
Improvements in Synthetic Yields and Scope of Pyrrolo[1,2-c]pyrimidine Derivatives
The development of telescoped continuous flow processes has also been a significant advancement. researchgate.net This method, which involves the in-situ generation of key intermediates like ethyl isocyanoacetate, allows for the efficient synthesis of the pyrrolo[1,2-c]pyrimidine scaffold. researchgate.net The use of flow chemistry can lead to improved yields, reduced reaction times, and enhanced safety.
Catalysis and Reaction Conditions in Pyrrolo[1,2-c]pyrimidine Synthesis
The choice of catalyst and reaction conditions plays a pivotal role in the efficiency and outcome of pyrrolo[1,2-c]pyrimidine synthesis.
Copper-Catalyzed Coupling Reactions
Copper-catalyzed reactions have proven to be valuable for the synthesis of pyrrolo[1,2-c]quinazoline analogs and related heterocycles. nih.gov These reactions often involve the C(sp³)-H functionalization of azaarenes under relatively mild conditions, using inexpensive copper salts like copper acetate (B1210297) as catalysts. nih.gov For example, the reaction of 4-methylquinazolines with α-substituted β-nitrostyrenes, catalyzed by copper acetate, yields pyrrolo[1,2-c]quinazolines in moderate to good yields. nih.gov Copper catalysis is also employed in cascade reactions for the synthesis of pyrrolo[2,1-a]isoquinolines. nih.gov
The use of a CuI/DIPEA/HOAc catalytic system has been found to be highly efficient for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions in the synthesis of pyrrolo[2,3-d]pyrimidine derivatives. mdpi.com
Microwave-Assisted Synthesis Enhancements
Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions and improving yields. nih.govnih.govrsc.org This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrolo[1,2-c]pyrimidine derivatives. researchgate.net Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. nih.gov For example, the synthesis of 1-aryl-1H-pyrazole-5-amines from aryl hydrazines and α-cyanoketones can be completed in just 10-15 minutes using a microwave reactor. youtube.com
The benefits of microwave assistance include rapid heating, which can lead to higher reaction rates and cleaner reaction profiles. nih.govrsc.org This method has been used to prepare 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones in high yields from readily available starting materials. nih.govrsc.org
Data Tables
Table 1: Examples of Synthesized Pyrrolo[1,2-c]pyrimidine Derivatives and Analogs
| Compound Name | Synthetic Method | Key Reagents | Reference |
| Pyrrolo[1,2-c]pyrimidine | Reaction of pyrrole-2-carboxaldehyde with TOSMIC, followed by desulfonylation | Pyrrole-2-carboxaldehyde, TOSMIC | scispace.com |
| 3-Pyridylpyrrolo[1,2-c]pyrimidine | 1,3-dipolar cycloaddition | 4-(2-pyridyl)pyrimidine | beilstein-journals.org |
| Pyrrolo[1,2-c]quinazolines | Copper-catalyzed C(sp³)-H functionalization | 4-Methylquinazolines, α-substituted β-nitrostyrenes, Copper acetate | nih.gov |
| 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Microwave-assisted synthesis | 2-aminopyrimidines, α-haloketones | nih.govrsc.org |
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Conventional Method | Microwave-Assisted Method | Reference |
| Synthesis of 1-Aryl-1H-pyrazole-5-amines | Longer reaction times | 10-15 minutes, 70-90% yield | youtube.com |
| Synthesis of 2-Arylimidazo[1,2-a]pyrimidin-5(8H)-ones | Prone to operational difficulties and lower yields | High yields, reduced reaction time | nih.govrsc.org |
Reactivity and Advanced Chemical Transformations of Pyrrolo 1,2 C Pyrimidine Derivatives
Electrophilic Substitution and Addition Reactions of the Pyrrolo[1,2-c]pyrimidine (B3350400) System
The inherent electronic characteristics of the pyrrolo[1,2-c]pyrimidine system dictate the regioselectivity of electrophilic reactions. The pyrrole (B145914) moiety is electron-rich and thus more susceptible to electrophilic attack than the electron-deficient pyrimidine (B1678525) ring. Functionalization of the pyrrolo[1,2-c]pyrimidine core through electrophilic aromatic substitution (SEAr) has been explored, particularly in the context of halogenation. researchgate.net These studies have revealed that such reactions can be complex, sometimes leading to a 'halogen dance' phenomenon, which involves the migration of the halogen substituent upon functionalization. researchgate.net
Metalation Reactions and Subsequent Electrophile Trapping
The selective functionalization of the pyrrolo[1,2-c]pyrimidine ring can be achieved through metalation followed by quenching with an electrophile. Research has shown that the pyrrolo[1,2-c]pyrimidine system can be successfully metalated using strong bases like lithium diisopropylamide (LDA). acs.org This deprotonation occurs at an acidic proton on the pyrrole ring, creating a potent nucleophile. The resulting organolithium intermediate can then be trapped by a variety of electrophiles, allowing for the introduction of diverse substituents onto the heterocyclic core. This method provides a powerful tool for creating specific derivatives that are not accessible through direct electrophilic substitution. acs.org
Quaternization and Salt Formation for Pyrrolo[1,2-c]pyrimidinium Ylides
Quaternization of the pyrrolo[1,2-c]pyrimidine system occurs at the non-bridgehead nitrogen atom of the pyrimidine ring. acs.org This reaction is a key step in the formation of pyrrolo[1,2-c]pyrimidinium salts, which are valuable precursors for generating ylides. For instance, the alkylation of pyrrolo[1,2-c]pyrimidines with reagents like methyl iodide yields the corresponding pyrimidinium salts. acs.org
In certain synthetic routes, steric hindrance can direct the site of quaternization. For example, when synthesizing the scaffold from 4-(2-pyridyl)pyrimidine, the quaternization reaction takes place at the N1 nitrogen of the pyrimidine ring due to steric hindrance at the pyridine (B92270) nitrogen. researchgate.netnih.gov The resulting pyrimidinium salts are then converted in situ into pyrimidinium N-ylides. nih.gov These ylides are highly reactive 1,3-dipoles that readily undergo cycloaddition reactions with dipolarophiles, such as activated alkynes, to construct new, more complex pyrrolo[1,2-c]pyrimidine derivatives with high regio- and stereoselectivity. acs.orgnih.gov
Table 1: Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives via Cycloaddition of Pyrimidinium Ylides This table summarizes the cycloaddition reactions between pyrimidinium bromides (generated from 4-(2-pyridyl)pyrimidine) and various activated alkynes to form substituted pyrrolo[1,2-c]pyrimidines.
| Pyrimidinium Salt Precursor (R group on benzoyl) | Alkyne Dipolarophile | Resulting Pyrrolo[1,2-c]pyrimidine Product | Yield |
| H | Dimethyl acetylenedicarboxylate (B1228247) | 7-(2-pyridyl)-1,2-bis(methoxycarbonyl)pyrrolo[1,2-c]pyrimidine | Good |
| 4-Me | Dimethyl acetylenedicarboxylate | 3-(4-methylbenzoyl)-7-(2-pyridyl)-1,2-bis(methoxycarbonyl)pyrrolo[1,2-c]pyrimidine | Moderate |
| 4-OMe | Diethyl acetylenedicarboxylate | 1,2-bis(ethoxycarbonyl)-3-(4-methoxybenzoyl)-7-(2-pyridyl)pyrrolo[1,2-c]pyrimidine | Good |
| 4-Cl | Methyl propiolate | 3-(4-chlorobenzoyl)-1-(methoxycarbonyl)-7-(2-pyridyl)pyrrolo[1,2-c]pyrimidine | Moderate |
| 4-Br | Ethyl phenylpropiolate | 3-(4-bromobenzoyl)-1-phenyl-2-(ethoxycarbonyl)-7-(2-pyridyl)pyrrolo[1,2-c]pyrimidine | Good |
| Data sourced from studies on the cycloaddition reactions of in situ generated N-ylides. nih.gov |
Oxidation and Hydrolysis of Carboxaldehyde Functionalities
The carboxaldehyde group at the 7-position of the pyrrolo[1,2-c]pyrimidine ring is a versatile functional handle that can undergo various transformations typical of aldehydes. While specific literature detailing the oxidation and hydrolysis of Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde itself is not prevalent in the searched sources, standard organic chemistry principles suggest its expected reactivity.
Oxidation of the aldehyde functionality would lead to the corresponding pyrrolo[1,2-c]pyrimidine-7-carboxylic acid. This transformation can typically be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), pyridinium (B92312) chlorochromate (PCC) with an appropriate co-oxidant, or milder, selective reagents like silver oxide (Ag₂O). researchgate.netorganic-chemistry.org Such reactions are fundamental in modifying the electronic properties and synthetic utility of the scaffold. researchgate.net
Hydrolysis reactions are also relevant, particularly for deprotection strategies. If the aldehyde is protected as an acetal, for example, it can be readily hydrolyzed back to the parent aldehyde under acidic aqueous conditions. This allows the aldehyde to be masked while other chemical modifications are performed on the heterocyclic system.
Desulfonylation Reactions in Pyrrolo[1,2-c]pyrimidine Synthesis
Desulfonylation is a critical step in a prominent synthetic route to the pyrrolo[1,2-c]pyrimidine core. acs.org This synthesis begins with the condensation of a substituted pyrrole-2-carboxaldehyde with tosylmethyl isocyanide (TOSMIC). acs.org This reaction efficiently constructs the pyrimidine ring, yielding a 3-tosylpyrrolo[1,2-c]pyrimidine (B13703883) intermediate. acs.org
The tosyl group serves as an activating group for the cyclization but must be removed to yield the final, unsubstituted product. This is accomplished through a desulfonylation reaction, which requires strong reducing conditions. acs.org Treatment of the 3-tosyl intermediate with a sodium-mercury amalgam (Na/Hg) has been shown to effectively cleave the carbon-sulfur bond, affording the desired pyrrolo[1,2-c]pyrimidine scaffold in moderate yield. acs.org This reductive desulfonylation is the final and enabling step in this important synthetic sequence.
Structure Activity Relationship Sar Studies and Molecular Design Principles
Correlation of Structural Modifications with Biological Response
The biological response of pyrrolo[1,2-c]pyrimidine (B3350400) derivatives is highly dependent on the nature and position of various substituents. Studies on condensed pyrrolo[1,2-c]pyrimidines have demonstrated their potential as potent inhibitors of phosphatidylinositol 3-kinase alpha (PI3Kα), a key enzyme in cancer cell growth and survival. researchgate.net
A systematic investigation into different series of these compounds has shown that specific structural modifications directly correlate with their inhibitory activity. For instance, the introduction of a morpholine (B109124) moiety has been a key strategy in developing potent PI3Kα inhibitors. researchgate.net The evaluation of four distinct series of condensed pyrrolo[1,2-c]pyrimidines revealed that their inhibitory activity against PI3Kα was in the low micromolar to nanomolar range. researchgate.net
Specifically, morpholino-pyrimidopyrrolopyrimidinones and morpholino-pyridopyrrolopyrimidine-2-carbonitriles were identified as highly potent and selective PI3Kα inhibitors. researchgate.net These findings underscore the importance of the morpholine group in achieving high-potency inhibition. In contrast, the addition of a second morpholine ring to create 1,3-dimorpholino-alkylpyrimidopyrrolopyrimidines resulted in a significant decrease in activity, indicating that a single, well-placed morpholine group is optimal for this biological target. researchgate.net
The following table summarizes the PI3Kα inhibitory activity of selected condensed pyrrolo[1,2-c]pyrimidine derivatives.
| Compound | Structure | PI3Kα IC50 (nM) | HeLa Cell Line Cytotoxicity (µM) |
|---|---|---|---|
| 8a | Morpholino-pyrimidopyrrolopyrimidinone derivative | 7.7 | 1.99 |
| 8b | Morpholino-pyrimidopyrrolopyrimidinone derivative | 2.2 | 0.87 |
| 8c | Morpholino-pyrimidopyrrolopyrimidinone derivative | 0.9 | 0.44 |
| 8d | Morpholino-pyrimidopyrrolopyrimidinone derivative | 0.5 | 0.31 |
| 12a | Morpholino-pyridopyrrolopyrimidine-2-carbonitrile derivative | 0.4 | 0.29 |
| 12b | Morpholino-pyridopyrrolopyrimidine-2-carbonitrile derivative | 0.2 | 0.24 |
| 12c | Morpholino-pyridopyrrolopyrimidine-2-carbonitrile derivative | 0.1 | 0.21 |
Data sourced from Ibrahim et al. (2015) researchgate.net
Impact of Substituent Placement and Electronic Properties on Potency
The potency of pyrrolo[1,2-c]pyrimidine derivatives is not only influenced by the type of substituent but also critically by its placement on the heterocyclic core and its electronic properties (electron-donating or electron-withdrawing).
In the context of pyrrolo[1,2-c]pyrimidines designed as PI3Kα inhibitors, the placement of an aromatic ring or a lipophilic side chain at the meta position of the key morpholine group was found to be important. researchgate.net This positioning allows for additional hydrogen bonding with specific amino acid residues in the enzyme's active site, such as Tyr836, Asp810, and Lys802, thereby enhancing potency. researchgate.net
Furthermore, studies on other heterocyclic systems have shown that para-substituted compounds can exhibit stronger inhibitory activities than their meta-substituted counterparts, suggesting that both the position and electronic effects of substituents are key determinants of biological activity. acs.org While this observation was made on a different scaffold, it highlights a general principle in medicinal chemistry that is likely relevant to the design of pyrrolo[1,2-c]pyrimidine-based agents.
Rational Design Strategies for Pyrrolo[1,2-c]pyrimidine-Based Chemical Entities
The development of novel pyrrolo[1,2-c]pyrimidine-based compounds often employs rational design strategies to optimize their interaction with biological targets. These strategies are guided by an understanding of the target's structure and the SAR of existing inhibitors.
One common approach is molecular hybridization , where structural motifs from different known active compounds are combined into a single new molecule. For example, the design of some pyrrolo[2,3-d]pyrimidine analogs as CSF1R inhibitors involved merging fragments of the marketed drug Pexidartinib with a pyrrolopyrimidine nucleus. mdpi.com This strategy can lead to compounds with improved potency and selectivity.
Scaffold hopping is another rational design technique where the core scaffold of a known inhibitor is replaced with a different, but structurally related, scaffold to explore new chemical space and potentially improve properties like potency or ADME (absorption, distribution, metabolism, and excretion). This has been applied in the design of pyrrolo[2,3-d]pyrimidine analogs. mdpi.com
Molecular modeling and docking simulations are crucial computational tools in the rational design process. researchgate.net These methods allow researchers to predict how a designed molecule will bind to its target protein. For the condensed pyrrolo[1,2-c]pyrimidines, molecular modeling revealed that the most potent compounds fit well into the active site of PI3Kα. researchgate.net The simulations showed a key hydrogen bond between the compound and the backbone amide of Val851, along with other favorable hydrophobic and hydrogen bond interactions, which stabilized the complex and explained the high inhibitory activity. researchgate.net
Conformational Analysis and its Influence on Bioactivity
The three-dimensional shape, or conformation, of a molecule is a critical factor that governs its biological activity. Conformational analysis, which studies the different spatial arrangements of atoms in a molecule, is therefore essential in drug design.
For bioactive heterocyclic compounds like pyrrolopyrimidines, even subtle changes in conformation can significantly impact their ability to bind to a biological target. The concept of conformational restriction is a powerful strategy in drug design. By making a molecule more rigid and locking it into a specific, biologically active conformation, it is often possible to increase its potency and selectivity. This has been demonstrated in studies of pyrrolo[3,2-d]pyrimidines, where introducing a methyl group to restrict bond rotation led to a more than 150-fold increase in potency as a microtubule depolymerizing agent. nih.gov
The study of different crystalline forms, or polymorphs, of a bioactive pyrazolo[3,4-d]pyrimidine—a related heterocyclic system—has shown that the same molecule can adopt different conformations depending on how it packs in a crystal lattice. mdpi.com These conformational differences, often involving twists around specific bonds, can influence the molecule's properties and biological activity. mdpi.com While specific conformational analysis studies on pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde are not widely available, the principles derived from related scaffolds underscore the importance of 3D structure in determining biological function. Molecular modeling studies on pyrrolo[1,2-c]pyrimidine derivatives have indeed been used to predict their binding modes within target enzymes, implicitly accounting for their conformational properties. researchgate.net
In Vitro Biological Investigations of Pyrrolo 1,2 C Pyrimidine Analogs
Enzyme Inhibition Profiles
Derivatives of the pyrrolo[1,2-c]pyrimidine (B3350400) nucleus have been extensively studied for their potential to inhibit a wide range of enzymes implicated in various diseases. These studies have revealed potent inhibitory activities against several classes of enzymes, including kinases, proteases, cyclooxygenases, and dipeptidyl peptidase-IV.
Kinase Inhibition
The pyrrolo[1,2-c]pyrimidine scaffold is a key component in many ATP-competitive kinase inhibitors. researchgate.net Its structural similarity to adenine (B156593) allows it to effectively target the ATP-binding sites of various kinases. researchgate.net
JAK1 and JAK2 Inhibition: The Janus kinase (JAK) family, including JAK1 and JAK2, are critical mediators of cytokine signaling. nih.gov Dysregulation of the JAK/STAT pathway is implicated in autoimmune diseases and cancers. nih.gov While first-generation JAK inhibitors were often non-selective, leading to side effects associated with JAK2 inhibition, newer generations aim for greater selectivity. nih.govnih.gov Studies on pyrrolopyrimidine derivatives have shown potent inhibition of JAK kinases. For instance, novel 4-(1,5-triazole)-pyrrolopyrimidine derivatives have been synthesized as JAK1 inhibitors, with some compounds showing significant selectivity over other JAK isoforms. nih.gov One such compound demonstrated a half-maximal inhibitory concentration (IC50) of 72 nM for JAK1, with over 12-fold selectivity against other JAKs. nih.gov Additionally, pyrrolo[2,3-d]pyrimidine-based derivatives have been developed as potent dual inhibitors of JAK1/2/3 and other enzymes like HDACs. acs.org
CDK4 and CDK2 Inhibition: Cyclin-dependent kinases (CDKs), particularly CDK4 and CDK2, are key regulators of the cell cycle. researchgate.netgoogle.com Their inhibition is a major strategy in cancer therapy. Pyrrolopyrimidine compounds have been identified as potent inhibitors of CDK4/6. google.com For example, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were found to be potent inhibitors of both CDK2 and CDK4 and demonstrated anti-proliferative activity in human tumor cell lines. researchgate.net A novel endoperoxide-pyrrolo[2,3-d]pyrimidine hybrid, compound E2, exhibited an IC50 of 6.1 nM against CDK6/Cyclin D3, which was more than twice as potent as the approved drug Palbociclib (IC50 = 12.9 nM). rsc.org Furthermore, certain halogenated (E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazides have shown significant inhibitory activity against CDK2. mdpi.com
EGFR, Her2, and VEGFR2 Inhibition: The epidermal growth factor receptor (EGFR), human epidermal growth factor receptor 2 (Her2), and vascular endothelial growth factor receptor 2 (VEGFR2) are crucial targets in oncology. nih.gov Pyrrolo[2,3-d]pyrimidines have been extensively reviewed as EGFR and VEGFR kinase inhibitors. nih.gov A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized, with compound 5k showing potent inhibitory activity against EGFR (IC50 = 79 nM), Her2 (IC50 = 40 nM), and VEGFR2 (IC50 = 136 nM). mdpi.com This compound's activity against Her2 was nearly identical to the known inhibitor staurosporine (B1682477) (IC50 = 38 nM). mdpi.com Another study on pyrrolo[3,2-d]pyrimidine derivatives identified a compound with potent dual inhibitory activity against HER2 and EGFR, with an IC50 of 11 nM for both kinases. nih.gov
PI3Kα Inhibition: Phosphatidylinositol 3-kinase alpha (PI3Kα) is another important target in cancer therapy. Four series of condensed pyrrolo[1,2-c]pyrimidines were designed and synthesized as PI3Kα inhibitors. These compounds displayed inhibitory activity at low micromolar to nanomolar levels. Specifically, morpholino-pyrimidopyrrolopyrimidinones and morpholino-pyridopyrrolopyrimidine-2-carbonitriles were identified as highly potent and selective PI3Kα inhibitors, with IC50 values ranging from 0.1 to 7.7 nM.
Pim-1 and FGFR Inhibition: Pim kinases are frequently overexpressed in certain cancers. nih.govresearchgate.net A novel series of pyrrolo[1,2-a]pyrazinones were identified as inhibitors of PIM isoforms with initial hits in the low micromolar range. nih.gov Subsequent optimization led to a potent PIM kinase inhibitor with excellent selectivity. nih.gov Fibroblast growth factor receptor 1 (FGFR1) is an emerging target for anticancer drugs. researchgate.net Computational studies have explored the binding mechanism of pyrrolo-pyrimidine derivatives against FGFR1 to guide the development of potent inhibitors.
CDK9 Inhibition: CDK9 is involved in the regulation of transcription. A series of novel 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives were designed and showed strong inhibitory activity against CDK9. nih.gov Most of these new sulfonamide derivatives demonstrated significant inhibition (>80%) of CDK9 at a concentration of 50 nM. nih.gov One potent compound from this series inhibited cancer cell proliferation by downregulating CDK9 downstream proteins. nih.gov
| Kinase Target | Pyrrolo[1,2-c]pyrimidine Analog Type | IC50 / Activity | Reference(s) |
| JAK1 | 4-(1,5-triazole)-pyrrolopyrimidine derivative | 72 nM | nih.gov |
| JAK1/2/3 | Pyrrolo[2,3-d]pyrimidine-based derivative | Potent dual inhibitors | acs.org |
| CDK4/6 | Pyrrolopyrimidine compound | Potent inhibitors | google.com |
| CDK2 | 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine | Potent inhibitor | researchgate.net |
| CDK6/Cyclin D3 | Endoperoxide-pyrrolo[2,3-d]pyrimidine hybrid (E2) | 6.1 nM | rsc.org |
| CDK2 | Halogenated benzohydrazide (B10538) (5k) | 204 nM | mdpi.com |
| EGFR | Halogenated benzohydrazide (5k) | 79 nM | mdpi.com |
| Her2 | Halogenated benzohydrazide (5k) | 40 nM | mdpi.com |
| VEGFR2 | Halogenated benzohydrazide (5k) | 136 nM | mdpi.com |
| HER2/EGFR | Pyrrolo[3,2-d]pyrimidine derivative | 11 nM / 11 nM | nih.gov |
| PI3Kα | Morpholino-pyridopyrrolopyrimidine-2-carbonitriles | 0.1 - 7.7 nM | |
| Pim-1 | Pyrrolo[1,2-a]pyrazinone | Low micromolar range | nih.gov |
| FGFR1 | Pyrrolo-pyrimidine derivative | Computationally explored | |
| CDK9 | 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine | >80% inhibition at 50 nM | nih.gov |
Protease Inhibition (e.g., SARS-CoV-2 Mpro)
The main protease (Mpro) of SARS-CoV-2 is a crucial enzyme for viral replication, making it a prime target for antiviral drug development. A novel set of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidines with terminal carboxamide fragments were designed and evaluated for their inhibitory activity against SARS-CoV-2 Mpro. Two compounds from this series, 25 and 29, exhibited high inhibitory activity with IC50 values of 5.42 µM and 3.22 µM, respectively, which were more potent than the reference drugs Lopinavir and GC376. Another study identified a tryptophanate derivative of 7H-pyrrolo[2,3-d]pyrimidine that inhibited SARS-CoV-2 Mac1-ADP-ribose binding with an IC50 of 6.1 μM. biorxiv.org Further development of hydrophobic derivatives led to compounds that inhibited both Mac1 in vitro and coronavirus replication. nih.gov For instance, compound 5c inhibited virus replication with an EC50 of approximately 10–20 μM. nih.gov
| Protease Target | Pyrrolo[1,2-c]pyrimidine Analog Type | IC50 / EC50 | Reference(s) |
| SARS-CoV-2 Mpro | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (25) | 5.42 µM | |
| SARS-CoV-2 Mpro | Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide (29) | 3.22 µM | |
| SARS-CoV-2 Mac1 | Tryptophanate of 7H-pyrrolo[2,3-d]pyrimidine | 6.1 µM (IC50) | biorxiv.org |
| Coronavirus Replication | Hydrophobic derivative (5c) | ~10–20 µM (EC50) | nih.gov |
Cyclooxygenase (COX) Inhibition
Cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key to the synthesis of prostaglandins, which are involved in inflammation and pain. nih.govmdpi.com Several N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones derivatives were synthesized and evaluated for their COX inhibitory activity. nih.gov All tested compounds inhibited both COX-1 and COX-2. nih.gov Some compounds showed stronger COX-1 inhibition compared to the reference drug meloxicam, while most exhibited higher COX-2 inhibitory activity than meloxicam. nih.gov Another study on 1,3,4-oxadiazole (B1194373) derivatives of pyrrolo[3,4-d]pyridazinone also demonstrated inhibitory activity against both COX isoforms, with some compounds showing selectivity towards COX-2. mdpi.com
| Enzyme | Pyrrolo[1,2-c]pyrimidine Analog Type | IC50 / Activity | Reference(s) |
| COX-1 & COX-2 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Varied, some more potent than meloxicam | nih.gov |
| COX-1 & COX-2 | 1,3,4-Oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone | Varied, some selective for COX-2 | mdpi.com |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a therapeutic target for type 2 diabetes. A study focusing on the design of new DPP-IV inhibitors synthesized four new compounds. One of these, a 2-benzylpyrrolidine (B112527) derivative, showed the most promising activity with an IC50 of 0.3 ± 0.03 µM. Another compound, a 4-amino-1-benzylpiperidine (B41602) derivative, had an IC50 value of 4 ± 0.08 μM. oatext.com
| Enzyme | Pyrrolo[1,2-c]pyrimidine Analog Type | IC50 | Reference(s) |
| DPP-IV | 2-benzylpyrrolidine derivative | 0.3 ± 0.03 µM | oatext.com |
| DPP-IV | 4-amino-1-benzylpiperidine derivative | 4 ± 0.08 μM | oatext.com |
Cellular Mechanistic Studies
Beyond direct enzyme inhibition, the effects of pyrrolo[1,2-c]pyrimidine analogs have been investigated at the cellular level, particularly concerning their impact on cell growth and survival.
Investigations into Cellular Proliferation and Viability
The antiproliferative activity of various pyrrolo[1,2-c]pyrimidine derivatives has been a significant area of research. Halogenated pyrrolo[3,2-d]pyrimidines have demonstrated antiproliferative activities against several cancer cell lines. nih.gov For example, a 2,4-dichloro pyrrolo[3,2-d]pyrimidine compound showed activity in the low micromolar range, and the introduction of iodine at the C7 position significantly enhanced its potency, reducing the IC50 to sub-micromolar levels. nih.gov In another study, novel symmetrical bis-pyrrolo[2,3-d]pyrimidines were synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, with one monomer showing a pronounced growth-inhibitory effect on pancreatic adenocarcinoma cells (IC50 = 0.79 µM). nih.gov Furthermore, a series of new pyrrolo[2,3-d]pyrimidines containing urea (B33335) moieties were synthesized, and one compound was found to be the most potent derivative against PC3 prostate cancer cells with an IC50 of 0.19 µM. nih.gov Another compound in this series showed strong cytotoxic activity against MCF-7 breast cancer cells with an IC50 of 1.66 µM. nih.gov Tricyclic pyrrolo[2,3-d]pyrimidine-imines have also been investigated, with derivatives containing a bromine substituent and an azepine side-ring showing superior antitumor activity on the colon cancer HT-29 cell line, with IC50 values of 4.55 and 4.01 µM. mdpi.com
| Cell Line | Pyrrolo[1,2-c]pyrimidine Analog Type | IC50 | Reference(s) |
| Various Cancer Cell Lines | Halogenated pyrrolo[3,2-d]pyrimidine | Low micromolar to sub-micromolar | nih.gov |
| CFPAC-1 (Pancreatic) | 4-chloropyrrolo[2,3-d]pyrimidine monomer | 0.79 µM | nih.gov |
| PC3 (Prostate) | Pyrrolo[2,3-d]pyrimidine with urea moiety (10a) | 0.19 µM | nih.gov |
| MCF-7 (Breast) | Pyrrolo[2,3-d]pyrimidine with urea moiety (10b) | 1.66 µM | nih.gov |
| HT-29 (Colon) | Tricyclic pyrrolo[2,3-d]pyrimidine-imine | 4.01 - 4.55 µM | mdpi.com |
Analysis of Apoptosis Induction and Related Protein Expression (e.g., Caspase-3, Bax, Bcl-2)
The induction of apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Pyrrolo[1,2-c]pyrimidine analogs have been the subject of extensive research to understand their potential to trigger this process. Studies have focused on their effects on key proteins involved in the apoptotic cascade, such as caspases and members of the Bcl-2 family.
Several novel pyrrolo[2,3-d]pyrimidine derivatives have demonstrated significant cytotoxic and apoptotic activity against various cancer cell lines. For instance, compounds 6b , 8a , and 9a were found to induce apoptosis in A549 lung cancer cells through the intrinsic pathway. This was evidenced by the activation of pro-apoptotic proteins like Bim, Bax, Bak, and Puma, and the deactivation of anti-apoptotic proteins including Bcl-2, Mcl-1, and Bcl-XL. nih.gov This shift in the balance between pro- and anti-apoptotic proteins was accompanied by the activation of caspase-9 and caspase-3, and the subsequent cleavage of PARP, a key substrate of activated caspase-3. nih.govnih.gov
Further investigation into the mechanism revealed that these compounds triggered apoptosis in HCT116 wild-type cells by activating caspase-3 and caspase-9. However, they did not induce apoptosis in HCT116 Bax/Bak knockout cells, confirming the critical role of the intrinsic mitochondrial pathway in their mode of action. nih.gov Similarly, another pyrrolo[2,3-d]pyrimidine derivative, 9e , displayed potent cytotoxicity against the A549 cell line by reducing the expression of the anti-apoptotic protein Bcl-2 and enhancing the expression of the pro-apoptotic protein Bax. nih.gov This led to an increase in caspase-9 and caspase-3 levels, ultimately promoting apoptosis. nih.gov
In a separate study, compound 5k , a pyrrolo[2,3-d]pyrimidine derivative, was also shown to induce apoptosis in HepG2 liver cancer cells. Mechanistic studies confirmed a significant increase in the levels of pro-apoptotic proteins caspase-3 and Bax, along with the downregulation of the anti-apoptotic protein Bcl-2. nih.gov
These findings collectively highlight the potential of pyrrolo[1,2-c]pyrimidine analogs to induce apoptosis in cancer cells by modulating the expression of key regulatory proteins in the intrinsic apoptotic pathway.
Table 1: Effect of Pyrrolo[1,2-c]pyrimidine Analogs on Apoptotic Protein Expression
| Compound | Cell Line | Upregulated Pro-Apoptotic Proteins | Downregulated Anti-Apoptotic Proteins | Activated Caspases |
| 6b, 8a, 9a | A549 | Bim, Bax, Bak, Puma nih.gov | Bcl-2, Mcl-1, Bcl-XL nih.gov | Caspase-3, Caspase-9 nih.gov |
| 9e | A549 | Bax nih.gov | Bcl-2 nih.gov | Caspase-3, Caspase-9 nih.gov |
| 5k | HepG2 | Bax, Caspase-3 nih.gov | Bcl-2 nih.gov | Caspase-3 nih.gov |
Cell Cycle Analysis and Arrest Mechanisms
In addition to inducing apoptosis, the ability to halt the cell cycle is another important mechanism of anticancer agents. Several pyrrolo[1,2-c]pyrimidine analogs have been investigated for their effects on cell cycle progression in cancer cells.
Flow cytometry analysis has been a key tool in these investigations. For example, treatment of A549 lung cancer cells with compound 9e , a pyrrolo[2,3-d]pyrimidine derivative, resulted in cell cycle arrest at the G0/G1 phase, which was confirmed to induce late apoptosis. nih.gov This suggests that the compound prevents the cells from entering the S phase, the DNA synthesis phase, thereby inhibiting proliferation.
Similarly, a study on the pyrrolo[2,3-d]pyrimidine derivative 5k in HepG2 liver cancer cells showed a notable alteration in cell cycle distribution. Treatment with compound 5k led to an increase in the percentage of cells in the G0-G1 phase (from 43.86% to 49.18%) and a decrease in the S and G2/M phases. nih.gov The Cell Cycle Distribution Index (CDI), which is a measure of cell proliferation, decreased from 1.35 in control cells to 1.03 in cells treated with 5k , indicating cell cycle arrest and a reduced rate of proliferation. nih.gov
Interestingly, the cell cycle arrest mediated by a pyridopyrimidine inhibitor was found to be effective even in cancer cell lines that over-express oncogenes like Bcl-2 or cyclin D1. nih.gov While Bcl-2 overexpression could suppress the apoptosis induced by the pyridopyrimidine in leukemic cells, it did not abrogate the cell cycle arrest. nih.gov This suggests that these compounds can be effective in inhibiting cell proliferation through mechanisms that are independent of certain oncogenic pathways.
Table 2: Effect of Pyrrolo[1,2-c]pyrimidine Analogs on Cell Cycle Progression
| Compound | Cell Line | Phase of Arrest | Key Findings |
| 9e | A549 | G0/G1 nih.gov | Induced late apoptosis. nih.gov |
| 5k | HepG2 | G0/G1 nih.gov | Increased percentage of cells in G0-G1 phase, decreased CDI. nih.gov |
| Pyridopyrimidine inhibitor | Leukemic and Breast Cancer Cells | Not specified | Maintained cell cycle arrest despite overexpression of Bcl-2 or cyclin D1. nih.gov |
Assessment of Cell Migration and Invasion
The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. Therefore, inhibiting these processes is a critical goal in cancer therapy. The assessment of cell migration and invasion is a key part of evaluating the therapeutic potential of new compounds.
While specific studies focusing solely on the effect of "Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde" on cell migration and invasion are not prevalent in the provided search results, the broader class of pyrrole-containing compounds has been investigated for these properties. The methodologies used in these studies are relevant for assessing pyrrolo[1,2-c]pyrimidine analogs.
Standard in vitro assays to evaluate cell migration include the wound healing or scratch assay. In this method, a "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored. nih.gov For instance, studies on other compounds have shown a significant reduction in the closure of the wound in treated cells compared to control cells, indicating an impairment of cell migration. nih.gov
To assess invasion, the Boyden chamber assay or a similar transwell invasion assay is commonly used. In this setup, cells are placed in the upper chamber of a transwell insert that has a basement membrane-like matrix-coated porous membrane. The lower chamber contains a chemoattractant. The ability of the cells to degrade the matrix and migrate through the pores to the lower chamber is quantified.
The process of cell migration and invasion is heavily dependent on the dynamic rearrangement of the actin cytoskeleton. nih.gov Therefore, studies often include staining of the actin cytoskeleton with fluorescently labeled phalloidin (B8060827) to visualize changes in cell morphology and the organization of actin filaments in response to treatment.
Although direct evidence for the anti-migratory and anti-invasive properties of this compound is limited in the provided results, the established methodologies are readily applicable to evaluate these potential effects. Future research in this area would be crucial to fully understand the anti-cancer profile of this class of compounds.
Broad-Spectrum Bioactivity Assessments
Antimicrobial Activity (Antibacterial and Antifungal)
Pyrrolo[1,2-c]pyrimidine analogs have been investigated for their potential as antimicrobial agents, demonstrating activity against a range of bacteria and fungi.
A number of fused heterocyclic pyrroles, including pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized and screened for their antimicrobial properties. farmaceut.org In one study, a series of 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines showed potent activity against Staphylococcus aureus. nih.gov The minimum inhibitory concentration (MIC) was found to be highly dependent on the specific substitutions on the molecule. The most active bromo and iodo derivatives exhibited an MIC of 8 mg/L. nih.gov Interestingly, a synergistic effect was observed when these compounds were combined with the antimicrobial peptide betatide, resulting in a four-fold lower MIC of 1–2 mg/L. nih.gov Another derivative, a meta-hydroxy substituted pyrrolopyrimidine, showed an MIC of 16 mg/L against S. aureus. nih.gov
The natural product pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro, isolated from the marine bacterium Bacillus tequilensis, demonstrated a potent inhibitory effect on multidrug-resistant S. aureus with an MIC of 15 mg/L. rsc.org
In the realm of antifungal activity, certain pyrone-containing pyrrolo[2,3-d]pyrimidine derivatives have shown promise against Candida albicans. acs.org Several of these compounds significantly inhibited biofilm formation, a key virulence factor for this fungus. acs.org Other studies have also reported the antifungal activity of various pyrimidine (B1678525) and pyrimidopyrimidine derivatives against C. albicans and Aspergillus flavus. nih.gov
However, not all pyrrolo[1,2-c]pyrimidine analogs exhibit strong antimicrobial effects. A series of pyrrolo[3,2-d]pyrimidine derivatives were found to have only weak antibacterial activity against Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella. auctoresonline.org
Table 3: Antimicrobial Activity of Pyrrolo[1,2-c]pyrimidine Analogs
| Compound/Derivative | Target Organism | Activity | MIC (mg/L) |
| Bromo and Iodo 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | Antibacterial | 8 nih.gov |
| Bromo and Iodo 6-aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines + Betatide | Staphylococcus aureus | Antibacterial | 1-2 nih.gov |
| meta-Hydroxy pyrrolopyrimidine | Staphylococcus aureus | Antibacterial | 16 nih.gov |
| Pyrrolo[1,2-a]pyrazine-1,4-dione,hexahydro | Multidrug-resistant S. aureus | Antibacterial | 15 rsc.org |
| Pyrone-containing pyrrolo[2,3-d]pyrimidines | Candida albicans | Antifungal (biofilm inhibition) | Not specified acs.org |
Antiviral Efficacy (e.g., ZIKV, DENV-2)
The emergence and re-emergence of viral diseases like Zika and Dengue have highlighted the urgent need for new antiviral therapies. Pyrrolo[1,2-c]pyrimidine analogs have emerged as a promising class of compounds with potential antiviral activity against these flaviviruses.
A screening of an in-house compound library identified compound 1 , a 7H-pyrrolo[2,3-d]pyrimidine, as an inhibitor of the Zika virus (ZIKV). nih.gov This discovery prompted further investigation into the structure-activity relationship of this scaffold. Subsequent studies led to the identification of several 4,7-disubstituted 7H-pyrrolo[2,3-d]pyrimidines and their analogs with excellent antiviral activity against both ZIKV and Dengue virus serotype 2 (DENV-2). nih.gov
Selected compounds were tested against DENV-2, and many showed higher anti-DENV activity than the reference inhibitor NSC12155. Notably, compounds 1 , 8 , and 11 were among the top inhibitors, exhibiting over 90% protection against DENV and also showing the highest antiviral activity against ZIKV. nih.gov Further modifications to the core structure, such as replacing the 7H-pyrrolo[2,3-d]pyrimidine scaffold with 9H-purine or 1H-pyrazolo[3,4-d]pyrimidine, also yielded compounds with good to excellent titer-reducing capacity against ZIKV. nih.gov For example, compound 30 , a 1H-pyrazolo[3,4-d]pyrimidine analog, had an EC90 value of 12.4 µM in a titer reduction assay. nih.gov
In a separate line of research, a low-throughput antiviral screening identified pyrimidine analog 16a as a potent inhibitor of both DENV-2 and ZIKV, with EC50 values of 1.4 µM and 2.4 µM, respectively. nih.gov These studies often target the viral envelope (E) protein, which is crucial for the virus's entry into host cells. nih.gov
The 7-deazapurine (pyrrolo[2,3-d]pyrimidine) nucleoside analogs have also been extensively studied for their antiviral properties. semanticscholar.org Many sugar-modified derivatives of these nucleosides are potent antivirals, with some having been investigated in clinical trials for their anti-HCV activity. semanticscholar.org
These findings underscore the potential of the pyrrolo[1,2-c]pyrimidine scaffold as a source for the development of novel antiviral agents against ZIKV, DENV-2, and other emerging viral threats.
Table 4: Antiviral Activity of Pyrrolo[1,2-c]pyrimidine Analogs
| Compound/Derivative | Virus | Assay | Key Findings |
| Compound 1, 8, 11 | ZIKV, DENV-2 | Reporter Assay | High antiviral activity, >90% protection against DENV. nih.gov |
| Compound 30 | ZIKV | Titer Reduction Assay | EC90 = 12.4 µM. nih.gov |
| 16a | DENV-2 | Antiviral Screening | EC50 = 1.4 µM. nih.gov |
| 16a | ZIKV | Antiviral Screening | EC50 = 2.4 µM. nih.gov |
Anti-Inflammatory Properties
Chronic inflammation is a key factor in a multitude of diseases, and the search for new anti-inflammatory agents is ongoing. Pyrrolo[1,2-c]pyrimidine analogs have demonstrated promising anti-inflammatory properties in various in vitro models. The mechanism of action for many of these compounds is linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the production of nitric oxide (NO). tandfonline.comnih.gov
A study of novel fused pyrrolopyrimidine derivatives identified compounds 3a , 4b , and 8e as potent anti-inflammatory agents. tandfonline.com Their activity was evaluated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. tandfonline.comresearchgate.net These compounds were shown to have potential antioxidant and anti-inflammatory effects. tandfonline.com
The inhibition of COX enzymes, particularly the inducible COX-2 enzyme, is a major target for anti-inflammatory drugs. Several pyrimidine derivatives have shown noteworthy in vitro anti-inflammatory activity by potently suppressing COX-2 activity. nih.gov For example, some pyrazolo[3,4-d]pyrimidine derivatives exhibited significant COX-2 inhibition. nih.gov
In another study, tetrahydrobenzo nih.govresearchgate.netthieno[2,3-d]pyrimidine analogs were found to significantly decrease the expression of both iNOS (inducible nitric oxide synthase) and COX-2 at the mRNA and protein levels in RAW264.7 cells. nih.gov The anti-inflammatory activity was influenced by the substituents on the pyrimidine ring, with electron-releasing groups enhancing the effect. nih.gov
Furthermore, a series of pyrimidine and pyrimidopyrimidine derivatives were assessed for their anti-inflammatory activity using a membrane stabilization or anti-hemolytic method. nih.gov Compounds 4b , 10c , and 11a-c showed strong anti-hemolytic and antioxidant effects, suggesting they can protect red blood cells from hemolysis, an indicator of anti-inflammatory potential. nih.gov
These studies collectively suggest that pyrrolo[1,2-c]pyrimidine analogs are a promising scaffold for the development of new anti-inflammatory agents, with mechanisms involving the inhibition of key inflammatory pathways.
Antihyperglycemic Potential
The evaluation of compounds for their antihyperglycemic activity is a critical area of research in the quest for new treatments for diabetes mellitus. A common in vitro method to assess this potential is the α-glucosidase inhibition assay. This enzyme is located in the brush border of the small intestine and is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase can delay carbohydrate digestion and absorption, thereby reducing postprandial blood glucose levels.
Despite the interest in pyrimidine derivatives as potential therapeutic agents mdpi.comresearchgate.net, a thorough review of the scientific literature did not yield any specific in vitro studies investigating the antihyperglycemic potential of this compound. Research on related fused pyrimidine structures has shown varied α-glucosidase inhibitory activity, highlighting the importance of specific structural features for biological effect researchgate.netnih.govnih.gov. However, without direct experimental data for this compound, its efficacy as an α-glucosidase inhibitor remains undetermined.
Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound (No data available in the reviewed literature)
| Compound | Test Concentration | % Inhibition | IC50 Value |
|---|---|---|---|
| This compound | Not Studied | Not Determined | Not Determined |
Antioxidant Evaluations
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction in the concentration of the DPPH radical is monitored by a decrease in its absorbance and is indicative of the antioxidant potential of the tested substance.
While various pyrrolo[2,3-d]pyrimidine and other pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties, some showing promising radical scavenging activities nih.govrsc.org, specific data on the antioxidant potential of this compound is not available in the reviewed scientific literature. The antioxidant activity of heterocyclic compounds is often influenced by the nature and position of substituents on the core ring structure. Therefore, without empirical data from assays like the DPPH test, the antioxidant capacity of this compound cannot be confirmed.
Table 2: In Vitro DPPH Radical Scavenging Activity of this compound (No data available in the reviewed literature)
| Compound | Test Concentration | % Scavenging Activity | IC50 Value |
|---|---|---|---|
| This compound | Not Studied | Not Determined | Not Determined |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Binding Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule ligands to the active site of a protein target.
In the field of cancer research, derivatives of the related isomer, pyrrolo[2,3-d]pyrimidine, have been extensively studied as kinase inhibitors. For instance, molecular docking simulations were performed on a series of novel halogenated '(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N'-benzylidenebenzohydrazide' compounds. These studies aimed to elucidate the binding interactions with the active sites of several protein kinases, including EGFR, VEGFR2, HER2, and CDK2. The results indicated that a particularly potent compound, 5k, exhibited binding interactions similar to the established multi-targeted kinase inhibitor, sunitinib.
Similarly, docking studies on isatin-pyrrolo[2,3-d]pyrimidine hybrids helped to predict interactions and explain the observed antiproliferative activities against protein kinases like EGFR, VEGFR2, and Her2. Another study focused on pyrrolo[2,3-d]pyrimidine derivatives targeting Janus kinase 1 (JAK1), Janus kinase 2 (JAK2), and cyclin-dependent kinase 4 (CDK4), with docking revealing promising interactions within the protein active sites for lead compounds. These examples underscore how molecular docking is a critical first step in rational drug design, providing hypotheses about ligand-receptor interactions that guide further optimization.
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide detailed information about the conformational changes and stability of a ligand-protein complex over time. This method accounts for the flexibility of both the ligand and the protein, offering a more dynamic and realistic picture of the binding event than static docking.
Quantum Chemical Calculations and Electronic Characterization
Quantum chemical calculations are used to investigate the electronic properties of molecules, such as charge distribution, molecular orbital energies (HOMO/LUMO), and electrostatic potential. These properties are fundamental to a molecule's reactivity and its ability to participate in intermolecular interactions.
For the pyrrolo[1,2-c]pyrimidine (B3350400) scaffold, research has been conducted on the synthesis and electrochemical characterization of various substituted carboxylate derivatives. Techniques like cyclic voltammetry and differential pulse voltammetry were used to study the redox processes of these compounds. The study established that the electrochemical behavior was sensitive to the nature and position of substituents on the pyrrolo[1,2-c]pyrimidine skeleton. While this is an experimental approach, the data obtained—such as oxidation and reduction potentials—are directly related to the electronic structure (e.g., HOMO/LUMO energy levels) that can be modeled with quantum chemical calculations. Such calculations could, for example, correlate the calculated electron density at different positions with the observed redox potentials, providing a theoretical framework for understanding the experimental results.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. This process can be based on ligand similarity or, more commonly, on docking large numbers of compounds into a target's binding site.
A study focused on finding new inhibitors for the DNA gyrase B enzyme of Mycobacterium tuberculosis utilized virtual screening on a dataset of over 20,000 natural products. Through a consensus scoring approach using multiple docking programs, a pyrrolo[1,2-a]quinazoline derivative was identified as a top hit. This initial hit was then subjected to lead optimization, where its structure was modified to improve binding affinity and pharmacokinetic properties. This process led to the design of a new derivative, PQPNN, which showed better binding energy in docking analyses and improved stability in subsequent molecular dynamics simulations. This demonstrates the typical workflow from identifying a hit via virtual screening to refining its structure for better drug-like properties.
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) uses the three-dimensional structural information of the target macromolecule to design new ligands. This process often involves iterative cycles of molecular modeling, chemical synthesis, and biological testing.
The development of novel pyrrolo[2,3-d]pyrimidine analogs as inhibitors of Colony Stimulating Factor 1 Receptor (CSF1R) provides a clear example of SBDD. Researchers began with the structure of a known lead molecule and the marketed drug Pexidartinib. Supported by initial molecular docking studies, they designed new compounds by merging fragments of Pexidartinib with their own pyrrolo[2,3-d]pyrimidine nucleus. This "molecular hybridization" and "scaffold hopping" strategy led to the synthesis of a new series of compounds with substitutions at various positions on the pyrrolopyrimidine scaffold, aiming to optimize interactions with the CSF1R kinase. This approach highlights how known structural information can be leveraged to rationally design new and more potent inhibitors.
Advanced Characterization Techniques in Pyrrolo 1,2 C Pyrimidine Research
High-Resolution Spectroscopic Analyses for Structural Elucidation
Spectroscopic methods form the cornerstone of molecular characterization, providing detailed information about the atomic arrangement, connectivity, and functional groups within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. Although specific spectra for Pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde are not detailed in the reviewed literature, the expected data can be predicted based on its structure and on data from related pyrrolopyrimidine systems. nih.govresearchgate.net
¹H NMR: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to observe distinct signals for the aldehyde proton (CHO), which typically appears at a downfield chemical shift (δ 9-10 ppm), and a set of signals in the aromatic region (δ 7-9 ppm) corresponding to the protons on the fused pyrrole (B145914) and pyrimidine (B1678525) rings.
¹³C NMR: This spectrum reveals the number of chemically non-equivalent carbon atoms. Key expected signals include the carbonyl carbon of the aldehyde group (δ 180-200 ppm) and several signals in the aromatic region for the carbons of the heterocyclic core.
DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of the ¹³C NMR signals.
2D NMR Techniques: To definitively assign all proton and carbon signals, two-dimensional NMR experiments are essential. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It would reveal the connectivity of protons within the pyrrole and pyrimidine rings. nih.gov
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These spectra show correlations between protons and the carbons to which they are directly attached (one-bond C-H coupling). This allows for the direct pairing of proton and carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two or three bonds. It would confirm the placement of the carboxaldehyde group and the fusion of the two rings by showing long-range correlations, for instance, between the aldehyde proton and carbons in the pyrrole ring. nih.gov
Table 1: Predicted NMR Spectroscopic Data for this compound This table is predictive and based on typical chemical shift values for similar structural motifs.
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹H NMR | 9.5 - 10.5 | Aldehyde proton (H-C=O) |
| 7.0 - 9.0 | Aromatic protons on the pyrrolo[1,2-c]pyrimidine (B3350400) core | |
| ¹³C NMR | 180 - 200 | Aldehyde carbonyl carbon (C=O) |
| 110 - 160 | Aromatic carbons of the heterocyclic core |
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental formula of a compound. nih.gov For this compound (C₈H₆N₂O), the expected monoisotopic mass is 146.0480 Da. sigmaaldrich.com
MS: Standard mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion [M]⁺, confirming the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum gives additional structural information.
HRMS (High-Resolution Mass Spectrometry): Techniques like HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) measure the m/z value to a very high degree of accuracy (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula by comparing the exact measured mass to the calculated mass. beilstein-journals.orglookchem.com This is critical for distinguishing between isomers and confirming the elemental composition.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. beilstein-journals.org For this compound, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would indicate the C=O (carbonyl) stretching of the aldehyde. Absorptions in the 1500-1600 cm⁻¹ region would correspond to C=N and C=C stretching vibrations within the aromatic rings. nih.gov
Table 2: Predicted Key IR Absorption Bands for this compound This table is predictive and based on typical IR frequencies for known functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~2820 and ~2720 | C-H Stretch | Aldehyde (C-H) |
| 1680 - 1700 | C=O Stretch | Aldehyde (Carbonyl) |
| 1500 - 1600 | C=C and C=N Stretch | Aromatic Rings |
| 1300 - 1450 | C-H Bending | Aromatic Rings |
Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound would be expected to show absorption maxima corresponding to π→π* transitions within the conjugated aromatic system. The position and intensity of these absorptions are characteristic of the specific heterocyclic scaffold and its substituents. Studies on related pyrrolopyrimidine systems use UV-Vis spectroscopy to investigate their photophysical properties. nih.gov
Chromatographic Methods for Purity and Isolation (e.g., TLC, HPLC)
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds.
Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a chemical reaction, identify compounds in a mixture, and determine their purity. For the synthesis of pyrrolopyrimidine derivatives, TLC is routinely used to determine when the starting materials have been consumed and the product has formed. beilstein-journals.org The retention factor (Rƒ) value is a characteristic property of the compound in a given solvent system.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. It is the standard method for determining the purity of a final compound with high accuracy. A pure sample of this compound would show a single peak under various detection conditions (e.g., different wavelengths). HPLC is also used for the preparative isolation of target compounds from reaction mixtures.
Electrochemical Characterization Methods
Electrochemical methods provide insight into the redox properties of a molecule, which is relevant for its potential applications in materials science and for understanding its biological mechanism of action.
Cyclic Voltammetry is the most widely used electrochemical technique for studying the redox behavior of chemical species. nih.gov While specific CV data for this compound is not available in the cited literature, studies on substituted pyrrolo[1,2-c]pyrimidine derivatives demonstrate the utility of this method. researchgate.net By scanning the potential of an electrode in a solution containing the compound, a voltammogram is produced that shows the potentials at which the compound is oxidized or reduced. This data provides information on the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and the electrochemical stability of the molecule. nih.govresearchgate.net
Differential Pulse Voltammetryresearchgate.net
Differential pulse voltammetry (DPV) is a sensitive electrochemical technique utilized to investigate the redox properties of electroactive species. In the study of pyrrolo[1,2-c]pyrimidine derivatives, DPV offers enhanced resolution and lower detection limits compared to cyclic voltammetry. The electrochemical characterization of two specific pyrrolo[1,2-c]pyrimidine derivatives, referred to as I1 and I2, has been conducted using DPV. researchgate.netwikipedia.org These studies were performed in an acetonitrile (B52724) solution containing 0.1 M tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) as the supporting electrolyte. wikipedia.org
The DPV curves for these compounds reveal a series of well-defined anodic peaks, indicating multiple oxidation processes. For instance, in the case of derivative I1, the DPV voltammograms show distinct anodic peaks, and the peak currents demonstrate a linear dependence on the concentration of I1. Similarly, the DPV curves for derivative I2 also exhibit several anodic peaks, with the currents increasing with higher concentrations of the compound. The potentials of these peaks provide valuable information about the energy levels of the molecular orbitals involved in the electron transfer processes. A comparison of the peak potentials from DPV with those from cyclic voltammetry (CV) is often performed to gain a more comprehensive understanding of the redox mechanisms.
The sensitivity of DPV allows for the determination of the diffusion coefficients of the pyrrolo[1,2-c]pyrimidine derivatives. researchgate.netwikipedia.org By analyzing the relationship between the peak current and the concentration of the analyte, researchers can quantify the rate at which the molecules diffuse to the electrode surface. These diffusion coefficients are crucial parameters for understanding the mass transport properties of the compounds in solution.
The following table summarizes the anodic peak potentials observed in the DPV and CV analysis of a pyrrolo[1,2-c]pyrimidine derivative (I1) in 0.1 M TBAP, CHCN.
| Peak | DPV Anodic Peak Potential (V) | CV Anodic Peak Potential (V) | CV Cathodic Peak Potential (V) |
| a1 | 0.88 | 0.94 | 0.86 |
| a2 | 1.15 | 1.22 | 1.14 |
| a3 | 1.43 | 1.49 | 1.44 |
| a4 | 1.60 | 1.68 | 1.62 |
| a5 | 1.83 | 1.90 | - |
Rotating Disk Electrode Voltammetryresearchgate.net
Rotating disk electrode (RDE) voltammetry is a hydrodynamic technique that provides further insights into the kinetics and mechanisms of electrode reactions. By controlling the rotation speed of the electrode, a well-defined and constant flux of the analyte to the electrode surface is maintained. This technique has been applied to study the electrochemical behavior of pyrrolo[1,2-c]pyrimidine derivatives. researchgate.netwikipedia.org
In these experiments, the RDE is typically a glassy carbon electrode, and the measurements are carried out in a solution containing the pyrrolo[1,2-c]pyrimidine derivative and a supporting electrolyte. As the rotation rate of the electrode is increased, the limiting current of the observed voltammetric waves also increases. This is a characteristic feature of processes that are under mass-transport control.
The data obtained from RDE voltammetry can be analyzed using the Levich equation, which relates the limiting current to the rotation rate, the concentration of the electroactive species, and its diffusion coefficient. This allows for an independent determination of the diffusion coefficient, which can then be compared with the values obtained from other techniques like cyclic voltammetry. The consistency of these values strengthens the reliability of the determined parameters. For the pyrrolo[1,2-c]pyrimidine derivative I1, the diffusion coefficient was determined from the slopes of the linear plots of the limiting current versus the square root of the rotation rate.
The following table presents the diffusion coefficients for two pyrrolo[1,2-c]pyrimidine derivatives (I1 and I2) determined from cyclic voltammetry data.
| Compound | Concentration (mM) | Diffusion Coefficient (D x 10^5 cm^2/s) |
| I1 | 0.5 | 2.13 |
| I2 | 0.5 | 1.58 |
Modified Electrode Preparation and Characterizationiucr.orgresearchgate.net
The electrochemical properties of pyrrolo[1,2-c]pyrimidine derivatives can be harnessed to create modified electrodes with specific functionalities. These modified electrodes are typically prepared by electropolymerization, where a thin film of a polymeric form of the pyrrolo[1,2-c]pyrimidine is deposited onto the surface of a conventional electrode, such as glassy carbon. researchgate.netwikipedia.org This can be achieved through methods like cyclic voltammetry or controlled potential electrolysis at anodic potentials. researchgate.netwikipedia.org
The formation of the polymer film (e.g., polyI1 and polyI2 from derivatives I1 and I2, respectively) is a result of the oxidation of the monomeric pyrrolo[1,2-c]pyrimidine, which leads to the formation of radical cations that subsequently couple to form polymer chains. The thickness and properties of the resulting film can be controlled by parameters such as the number of potential cycles, the applied potential, and the total charge passed during the electrolysis.
Once prepared, these modified electrodes are characterized to understand their electrochemical behavior and surface properties. A common characterization technique is cyclic voltammetry in a solution containing a well-known redox probe, such as ferrocene. researchgate.net By comparing the cyclic voltammogram of the redox probe at the modified electrode with that at a bare electrode, information about the permeability and conductivity of the polymer film can be obtained. A decrease in the peak currents and an increase in the peak-to-peak separation for the redox probe are often indicative of the formation of a passivating or semi-permeable film on the electrode surface.
The stability and electrochemical response of these modified electrodes are crucial for their potential applications in areas such as chemical sensors, electrocatalysis, and electronic devices. The ability of pyrrolo[1,2-c]pyrimidines to form stable and electroactive films makes them an interesting class of materials for surface modification.
X-ray Crystallography for Solid-State Structure Determinationiucr.org
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for the unambiguous determination of the molecular structure, including bond lengths, bond angles, and stereochemistry. In the field of pyrrolo[1,2-c]pyrimidine chemistry, X-ray crystallography has been employed to elucidate the solid-state structures of derivatives of this heterocyclic system. iucr.orgnih.gov
While the crystal structure of this compound itself is not explicitly detailed in the provided search results, the structure of a closely related derivative, 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine, has been reported. iucr.orgnih.gov This study is noted as being the first to report the crystal structure of a pyrrolo[1,2-c]pyrimidine. iucr.orgnih.gov The analysis of this structure provides valuable insights into the geometry of the fused pyrrolo[1,2-c]pyrimidine ring system. iucr.orgnih.gov
The key findings from the crystallographic analysis of 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine include the planarity of the pyrrolo[1,2-c]pyrimidine ring system and the dihedral angle between this ring system and the appended benzene (B151609) ring. iucr.orgnih.gov The crystal packing is stabilized by intermolecular interactions such as C—H⋯O hydrogen bonds, which lead to the formation of inversion dimers, and π–π stacking interactions between the aromatic rings. iucr.orgnih.gov These details about the solid-state conformation and intermolecular interactions are crucial for understanding the physical properties of the material and for designing new molecules with desired solid-state characteristics.
The stereochemistry of synthesized pyrrolo[1,2-a]pyrimidine (B7980946) enantiomers has also been confirmed using X-ray crystallography, demonstrating the technique's utility in verifying the absolute configuration of chiral derivatives.
The following table summarizes some of the crystallographic data for 7-Chloro-3-(4-methylbenzenesulfonyl)pyrrolo[1,2-c]pyrimidine. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₁₁ClN₂O₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 11.2345 (7) |
| b (Å) | 13.9879 (9) |
| c (Å) | 9.0044 (6) |
| β (°) | 108.784 (3) |
| Volume (ų) | 1339.80 (15) |
| Z | 4 |
Emerging Applications and Future Research Directions
Supramolecular Chemistry Involving Pyrrolo[1,2-c]pyrimidine (B3350400) Scaffolds
The field of supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. The planar, aromatic nature of the pyrrolo[1,2-c]pyrimidine core makes it an ideal candidate for participating in such interactions, particularly π–π stacking.
Detailed research has shown that the crystal packing of pyrrolo[1,2-c]pyrimidine derivatives is significantly influenced by these forces. In the crystal structure of compounds like 3-tosyl-7-(p-chlorophenyl)pyrrolo[1,2-c]pyrimidine, extensive aromatic π–π stacking interactions are observed between the pyrrolo[1,2-c]pyrimidine rings of adjacent molecules. researchgate.net These interactions, with centroid-centroid separations as short as 3.5758 Å, play a crucial role in consolidating the crystal packing. researchgate.net Furthermore, C—H⋯O hydrogen bonds can contribute to the formation of well-defined supramolecular architectures, such as inversion dimers that create specific loop patterns (e.g., R²₂(16) loops). researchgate.net
The ability to form these ordered assemblies opens up possibilities for designing complex supramolecular structures. By modifying the substituents on the pyrrolo[1,2-c]pyrimidine ring, researchers can tune the strength and directionality of these non-covalent interactions. This control could lead to the development of novel crystalline materials, liquid crystals, or self-assembling systems with tailored properties. Future research may focus on exploiting these interactions for applications in molecular recognition, host-guest chemistry, and the construction of functional molecular devices.
| Interaction Type | Key Feature | Compound Example | Significance in Supramolecular Assembly |
| π–π Stacking | Interactions between adjacent pyrrolo[1,2-c]pyrimidine rings | 3-tosyl-7-(p-chlorophenyl)pyrrolo[1,2-c]pyrimidine | Consolidates crystal packing; directs molecular alignment. researchgate.net |
| Hydrogen Bonding | C—H⋯O interactions forming inversion dimers | 3-tosyl-7-(p-chlorophenyl)pyrrolo[1,2-c]pyrimidine | Creates specific, ordered supramolecular patterns (R²₂(16) loops). researchgate.net |
Catalytic Applications, including use as Ancillary Ligands
A significant area of emerging research is the use of pyrrolo[1,2-c]pyrimidine derivatives as ancillary ligands in transition metal catalysis. Specifically, the scaffold has been used to create a novel class of N-heterocyclic carbenes (NHCs), named pyrrolo[1,2-c]pyrimidin-1-ylidenes (PyPy). acs.org These carbenes are constitutional isomers of the well-established imidazo[1,5-a]pyridin-3-ylidenes (ImPy) but exhibit distinct electronic properties. acs.orguni-goettingen.de
The synthesis of these ligands involves creating pyrrolo[1,2-c]pyrimidinium salts, which serve as the immediate precursors to the carbene. acs.org These PyPy carbenes have been successfully coordinated to transition metals, leading to the synthesis of novel gold(I) and palladium(II) complexes. acs.org
Key Research Findings:
Synthesis of Metal Complexes: Researchers have prepared air-stable Au(I) complexes by treating a pyrrolo[1,2-c]pyrimidinium salt with a base (KHMDS) and a gold precursor (Me₂SAuCl). A similar protocol using [Pd(allyl)Cl]₂ yielded a stable Pd-allyl complex. acs.org
Electronic Properties: Analysis of their electronic properties through standard spectroscopic probes has revealed that PyPy carbenes are stronger σ-donors and π-acceptors compared to their closely related ImPy counterparts. acs.org This results in a global donor character that is very similar, but the altered electronic balance can influence the reactivity and stability of the resulting metal complexes.
Geometric Influence: The geometry of the PyPy ligand is notably different from other bicyclic NHCs. The six-membered pyrimidine (B1678525) ring, in contrast to a five-membered imidazole (B134444) ring, creates a more constrained cavity where the metal center is located. uni-goettingen.de This unique geometry can influence the ligand's role in catalysis, potentially offering different selectivity or activity in catalytic transformations. uni-goettingen.de
The development of these novel ligands opens a new chapter for the pyrrolo[1,2-c]pyrimidine scaffold in the realm of homogeneous catalysis. Future work will likely involve synthesizing a broader range of metal complexes and testing their efficacy in various catalytic reactions, including cross-coupling, C-H activation, and asymmetric catalysis.
| Ligand Family | Scaffold | Key Electronic Feature | Metal Complexes Synthesized |
| PyPy | Pyrrolo[1,2-c]pyrimidine | Stronger σ-donor and π-acceptor than ImPy | Au(I), Pd(II) acs.org |
| ImPy | Imidazo[1,5-a]pyridine | Well-established NHC ligand | (Comparison) acs.orguni-goettingen.de |
Integration in Advanced Materials Science
The photophysical properties of the pyrrolo[1,2-c]pyrimidine core make it a promising candidate for applications in advanced materials science. Nitrogen-containing heterocyclic compounds are often fluorescent, and derivatives of pyrrolo[1,2-c]pyrimidine are no exception. nih.gov
Research into pyrrolo[1,2-c]pyrimidines decorated with pyridyl units has highlighted their potential as fluorescent materials. nih.govbeilstein-journals.org The emission properties can be tuned by altering the substituents on the heterocyclic core, allowing for the design of materials with specific optical characteristics. This tunability is a key requirement for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging agents.
Furthermore, the electrochemical properties of this scaffold have been investigated. researchgate.net Studies using cyclic, differential pulse, and rotating disk electrode voltammetry have characterized the redox processes of specific pyrrolo[1,2-c]pyrimidine derivatives. This electrochemical activity suggests potential applications in electronic materials, such as organic field-effect transistors (OFETs) or as components in redox-active polymers. The ability to form modified electrodes through electropolymerization further expands their utility in creating functional surfaces and sensors. researchgate.net
Future research is expected to focus on the systematic synthesis of pyrrolo[1,2-c]pyrimidine derivatives with tailored electronic and photophysical properties for integration into functional devices.
Exploration of Novel Fused Heterocyclic Systems Containing Pyrrolo[1,2-c]pyrimidine
A logical extension of the chemistry of pyrrolo[1,2-c]pyrimidines is to use the scaffold as a foundation for building even more complex, multi-cyclic heterocyclic systems. The synthesis of novel fused pyrimidines is an active area of research, driven by the search for new compounds with unique biological or material properties. nih.govresearchgate.netmsa.edu.eg
Researchers have successfully synthesized a variety of new systems by fusing additional heterocyclic rings to the pyrrolo[1,2-c]pyrimidine core. These efforts are aimed at creating structurally diverse molecules that can be screened for various applications, particularly as therapeutic agents. nih.gov
Examples of Novel Fused Systems:
Pyrimido[5,4-e]pyrrolo[1,2-c]pyrimidines: These tricyclic systems are created by adding another pyrimidine ring to the scaffold. nih.govresearchgate.net
Pyrrolo[1',2':1,6]pyrimido[4,5-d] nih.govmsa.edu.egthiazines: This fusion involves adding a thiazine (B8601807) ring, incorporating both sulfur and nitrogen into the expanded system. nih.govmsa.edu.eg
These synthetic efforts demonstrate the versatility of the pyrrolo[1,2-c]pyrimidine framework as a platform for constructing complex molecular architectures. The resulting fused systems often possess significantly different properties from the parent scaffold and are of interest as potential kinase inhibitors and anticancer agents. nih.gov The continued exploration of new annulation and cycloaddition strategies will undoubtedly lead to a wide array of novel fused heterocycles with diverse potential applications. beilstein-journals.orgmdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes to pyrrolo[1,2-c]pyrimidine-7-carboxaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : A classic approach involves the base-mediated condensation of methyl isocyanoacetate with pyrrole-2-carboxaldehydes in THF using DBU as a catalyst. For example, substituents on the pyrrole ring (e.g., electron-withdrawing groups) can reduce reaction efficiency, while electron-donating groups improve yields (~60–85%) . Alternative routes include palladium-catalyzed C–H arylation of pyrrolo[1,2-a]pyrazines followed by functionalization, though this requires careful control of temperature and ligand selection .
Q. How is this compound characterized structurally, and what analytical challenges arise?
- Methodological Answer : Characterization relies on combined spectral
- 1H/13C-NMR : Aromatic protons in the pyrimidine ring appear as singlets (δ 8.5–9.5 ppm), while the carboxaldehyde proton resonates at δ 9.8–10.2 ppm .
- X-ray crystallography : Essential for resolving ambiguities in regiochemistry (e.g., C5 vs. C7 substitution) when NMR is inconclusive .
- IR : Carboxaldehyde C=O stretches are observed at ~1680–1700 cm⁻¹ .
Q. What are the key physicochemical properties of this compound relevant to solubility and reactivity?
- Methodological Answer : The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to hydrogen bonding from the carboxaldehyde group. Reactivity at the aldehyde position is pH-sensitive: nucleophilic additions (e.g., hydrazine) proceed efficiently under mild acidic conditions (pH 4–6), while alkaline conditions may promote dimerization .
Advanced Research Questions
Q. How can regioselective functionalization of this compound be achieved, particularly at C5 vs. C7 positions?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors:
- C7 position : Favored in electrophilic substitutions (e.g., nitration) due to delocalization into the adjacent pyrrole ring. Kinetic control (low temperature, short reaction times) enhances C7 selectivity .
- C5 position : Thermodynamically favored for bulky substituents; achieved via slow heating or using bulky directing groups (e.g., tert-butyl esters) . DFT calculations (e.g., NBO analysis) can predict site reactivity by comparing charge densities .
Q. What strategies address contradictions in biological activity data for pyrrolo[1,2-c]pyrimidine derivatives?
- Methodological Answer : Discrepancies in antiproliferative or kinase inhibition data often stem from:
- Scaffold flexibility : Minor structural changes (e.g., replacing carboxaldehyde with cyano groups) drastically alter binding to targets like PI3Kα .
- Assay conditions : Variations in cell lines (e.g., MCF-7 vs. HeLa) or ATP concentrations in kinase assays can skew IC50 values. Standardized protocols (e.g., Eurofins Panlabs panels) are recommended .
- Metabolic stability : Rapid aldehyde oxidation in vivo may reduce efficacy; masking the aldehyde as an oxime or acetal improves bioavailability .
Q. How do computational methods (e.g., DFT, molecular docking) enhance the design of pyrrolo[1,2-c]pyrimidine-based inhibitors?
- Methodological Answer :
- DFT : Predicts reactive sites by calculating Fukui indices or LUMO distributions. For example, C7 shows higher electrophilicity in this compound, aligning with experimental nitration data .
- Docking : Used to optimize interactions with targets like tyrosine kinases. Docking into the ATP-binding pocket of EGFR (PDB: 1M17) revealed that carboxaldehyde forms hydrogen bonds with Lys745, while bulky C5 substituents improve hydrophobic contacts .
Q. What are the limitations of current synthetic methods for scaled-up production, and how can flow chemistry mitigate these?
- Methodological Answer : Traditional batch synthesis suffers from poor heat dissipation and scalability issues for exothermic steps (e.g., DBU-catalyzed cyclization). Flow chemistry enables:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
